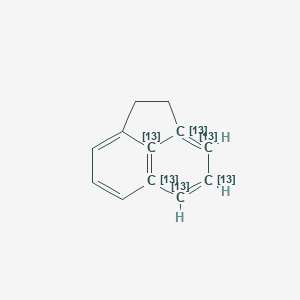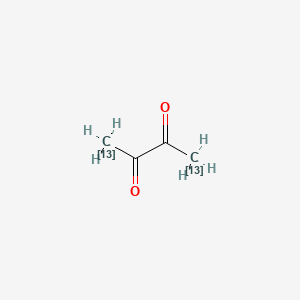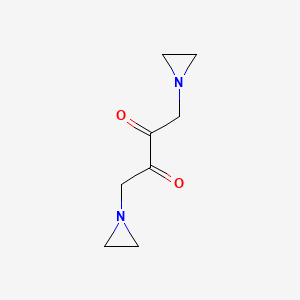
Rifampicin N-4'-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifampicin N-4’-Oxide is a derivative of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis and other bacterial infections. This compound is part of the ansamycin family of antibiotics, which are characterized by their unique macrocyclic structure. Rifampicin N-4’-Oxide is specifically noted for its modified structure, which includes an N-oxide functional group, potentially altering its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin N-4’-Oxide typically involves the oxidation of rifampicin. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of Rifampicin N-4’-Oxide may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to meet commercial demands. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反応の分析
Types of Reactions
Rifampicin N-4’-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Zinc, acetic acid.
Solvents: Dichloromethane, methanol.
Major Products Formed
Oxidized Derivatives: Further oxidation can lead to the formation of more highly oxidized compounds.
Reduced Derivatives: Reduction of the N-oxide group yields the parent amine.
Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted products.
科学的研究の応用
Rifampicin N-4’-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical reactivity and stability of antibiotics.
Biology: Investigated for its potential effects on bacterial RNA polymerase, similar to rifampicin, but with altered activity due to the N-oxide group.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to standard rifampicin treatment.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control.
作用機序
Rifampicin N-4’-Oxide exerts its effects by inhibiting bacterial RNA polymerase, similar to rifampicin. The N-oxide group may alter the binding affinity and specificity of the compound, potentially leading to differences in its antibacterial activity. The primary molecular target is the beta subunit of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA into RNA.
類似化合物との比較
Similar Compounds
Rifampicin: The parent compound, widely used in the treatment of tuberculosis.
Rifabutin: Another rifamycin derivative, used primarily for treating Mycobacterium avium complex infections.
Rifapentine: A rifamycin with a longer half-life, used in combination therapy for tuberculosis.
Rifaximin: A non-systemic rifamycin, used to treat gastrointestinal infections.
Uniqueness
Rifampicin N-4’-Oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its activity against certain bacterial strains, particularly those resistant to other rifamycins. Additionally, the N-oxide group can influence the compound’s stability and solubility, making it a valuable subject for further research and development.
特性
CAS番号 |
125833-03-6 |
|---|---|
分子式 |
C₄₃H₅₈N₄O₁₃ |
分子量 |
838.94 |
同義語 |
3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)


![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)





